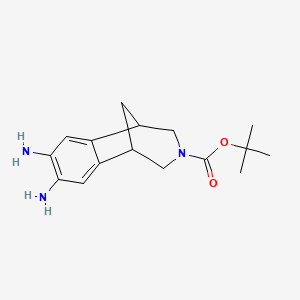
1,3-Dimethoxy-2-(methoxymethyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-2-(methoxymethyl)propane is an organic compound with the molecular formula C7H16O3. It is a colorless liquid that is primarily used in organic synthesis. The compound is characterized by the presence of three methoxy groups attached to a propane backbone, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-2-(methoxymethyl)propane can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alcohol with an alkyl halide in the presence of a strong base. For instance, the reaction between 1,3-dihydroxypropane and methoxymethyl chloride in the presence of sodium hydride can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-(methoxymethyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or alcohols, depending on the substituent introduced.
Scientific Research Applications
1,3-Dimethoxy-2-(methoxymethyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical agents.
Industry: Acts as a solvent and reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-2-(methoxymethyl)propane involves its ability to act as a nucleophile in chemical reactions. The methoxy groups can donate electron density, making the compound reactive towards electrophiles. This property is exploited in various synthetic applications to form new carbon-oxygen bonds.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxypropane: Similar structure but lacks the methoxymethyl group.
1,2-Dimethoxyethane: Shorter carbon chain and different reactivity.
1,3-Dimethoxy-2,2-bis(methoxymethyl)propane: Contains additional methoxymethyl groups.
Uniqueness
1,3-Dimethoxy-2-(methoxymethyl)propane is unique due to the presence of three methoxy groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of various complex molecules.
Properties
Molecular Formula |
C7H16O3 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1,3-dimethoxy-2-(methoxymethyl)propane |
InChI |
InChI=1S/C7H16O3/c1-8-4-7(5-9-2)6-10-3/h7H,4-6H2,1-3H3 |
InChI Key |
KPAAHPIAUDLEGF-UHFFFAOYSA-N |
Canonical SMILES |
COCC(COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


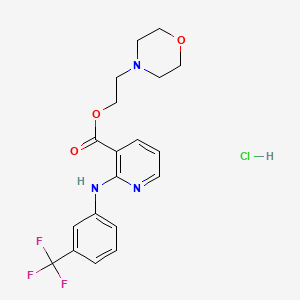
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)

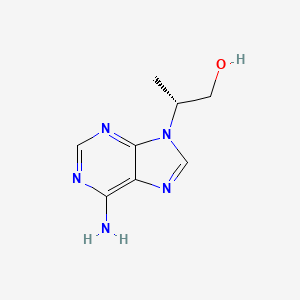

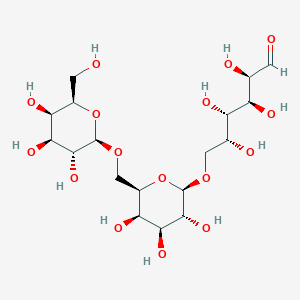
![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)

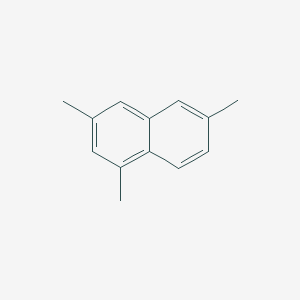
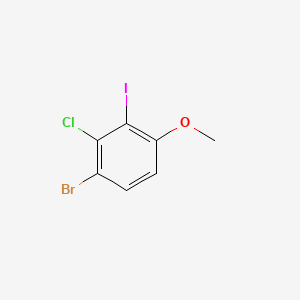

![6-Fluorobenzo[d][1,3]dioxol-4-amine](/img/structure/B13423146.png)

